1-methyl-D-Proline

Descripción general

Descripción

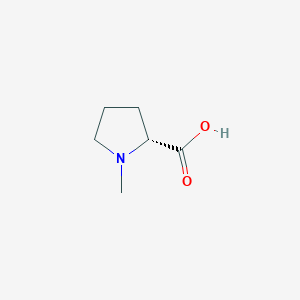

1-Methyl-D-Proline is a derivative of the amino acid proline, where a methyl group is attached to the nitrogen atom of the pyrrolidine ring. This modification imparts unique properties to the compound, making it a valuable subject of study in various scientific fields. Proline itself is a non-polar amino acid that plays a crucial role in protein structure and function. The methylation of proline can influence its chemical behavior and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-D-Proline can be synthesized through several methods. One common approach involves the conversion of proline to its methylated derivative. The process typically includes:

Conversion with Chloral: Proline is reacted with chloral to form a trichloromethyloxazolidinone intermediate.

Methylation: The intermediate is then methylated using methyl bromide or methyl iodide.

Hydrolysis: The final step involves hydrolysis with aqueous hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Análisis De Reacciones Químicas

1-Methyl-D-Proline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto derivatives.

Reduction: Reduction reactions can yield different proline derivatives with altered functional groups.

Substitution: The compound can participate in substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto-proline derivatives, while reduction can produce various hydroxyproline analogs .

Aplicaciones Científicas De Investigación

Protein Structure and Folding Studies

1-MDP serves as a valuable tool for investigating protein structure and folding mechanisms. Its incorporation into protein sequences allows researchers to study local environments and conformational preferences of neighboring amino acids. This is crucial for understanding the pathways that govern protein stability and folding dynamics.

- Case Study : In a study examining the folding pathways of specific proteins, 1-MDP was inserted at strategic positions within the polypeptide chain. The results indicated significant alterations in the folding kinetics, providing insights into how specific residues influence overall protein stability .

Enzyme Activity Modification

The introduction of 1-MDP into enzyme active sites enables researchers to probe the roles of specific amino acid side chains in substrate binding and catalysis. This approach can lead to the development of novel enzyme inhibitors or activators, which have potential applications in drug discovery.

- Case Study : A recent investigation utilized 1-MDP to modify the active site of a key enzyme involved in metabolic pathways. The findings demonstrated enhanced selectivity and activity towards specific substrates, suggesting that 1-MDP can be effectively used to design targeted enzyme inhibitors .

Therapeutic Applications

The biological activity of 1-MDP extends to therapeutic applications, particularly in regenerative medicine and cancer treatment. Its structural similarity to proline allows it to interact with enzymes that recognize proline, potentially modifying their activity.

- Application : Research has indicated that 1-MDP can influence proline metabolism, which is linked to various diseases including cancer. By modulating proline levels, it may impact tumor growth and progression .

Organocatalysis

In organic synthesis, 1-MDP acts as an organocatalyst facilitating asymmetric reactions such as aldol reactions. Its ability to influence reaction pathways makes it a critical component in developing new synthetic methodologies.

- Case Study : A study demonstrated that 1-MDP significantly improved yields in asymmetric synthesis reactions compared to traditional catalysts. This highlights its potential as a sustainable alternative in organic chemistry .

Peptide Design and Development

Due to its ability to modify protein structure and function, 1-MDP is employed in designing novel peptides with enhanced stability and biological activity. This application is particularly relevant in developing therapeutic agents and diagnostic tools.

- Application : Researchers have successfully incorporated 1-MDP into peptide sequences aimed at improving binding affinity for specific targets, leading to the creation of more effective therapeutic compounds .

Comparison Table: Applications of 1-Methyl-D-Proline

Mecanismo De Acción

The mechanism by which 1-Methyl-D-Proline exerts its effects involves its interaction with various molecular targets. The methyl group can influence the compound’s binding affinity and specificity to enzymes and receptors. In asymmetric synthesis, it acts as a chiral catalyst, facilitating the formation of enantiomerically pure products through iminium or enamine intermediates .

Comparación Con Compuestos Similares

1-Methyl-D-Proline can be compared with other proline analogs such as:

Trans-4-Hydroxyproline: Known for its role in collagen stability.

Cis-4-Hydroxyproline: Used in the synthesis of pharmaceuticals.

L-Azetidine-2-Carboxylic Acid: A toxic analog with applications in studying protein folding.

Uniqueness: this compound’s unique methylation provides distinct steric and electronic properties, making it valuable in specific catalytic and synthetic applications .

By understanding the detailed aspects of this compound, researchers can harness its potential in various scientific and industrial fields

Actividad Biológica

1-Methyl-D-Proline (1-MDPL) is a non-proteinogenic amino acid derivative of D-Proline, characterized by the addition of a methyl group to the nitrogen atom. This modification alters its chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of 1-MDPL, highlighting its role in enzyme catalysis, potential therapeutic applications, and its influence on peptide stability and function.

Chemical Structure and Properties

1-MDPL has a five-membered cyclic structure similar to D-Proline, with the molecular formula . The presence of the methyl group affects its steric and electronic properties, which can influence interactions with biological macromolecules.

1. Role as an Organocatalyst

1-MDPL has been explored for its catalytic properties in asymmetric synthesis. It has shown potential in modifying enzyme activity and selectivity by being incorporated into enzyme active sites. This allows researchers to investigate the roles of specific amino acid side chains in substrate binding and catalysis. Such applications are crucial in drug discovery and biotechnology.

2. Influence on Peptide Design

The incorporation of 1-MDPL into peptide sequences can enhance their stability, affinity, and biological activity. Studies indicate that peptides modified with 1-MDPL exhibit improved proteolytic stability compared to their unmodified counterparts. This property is particularly valuable for developing therapeutic agents and diagnostic tools .

3. Anticancer Activity

Research has demonstrated that methylated analogues of natural peptides, including those containing 1-MDPL, can exhibit significant growth inhibitory effects against cancer cell lines such as MCF-7 (human breast cancer). For instance, certain methylated derivatives showed a GI50 value of approximately 27 nM against MCF-7 cells, indicating potent anticancer activity .

Case Study 1: Methyl Scanning Approach

A study utilized a methyl scanning approach to assess how modifications with methyl groups, including those at positions analogous to 1-MDPL, could enhance the biological activity of linear peptidic natural products. The findings revealed that certain methylated analogues exhibited up to four-fold increases in growth inhibition against cancer cells compared to their parent compounds .

Case Study 2: Griselimycin Derivatives

Griselimycins are depsidecapeptides known for their anti-tuberculosis activity, which incorporate 4-methyl-proline residues. The strategic use of 4-methyl-proline has been shown to enhance metabolic stability and efficacy against drug-resistant strains of tuberculosis. This case illustrates how methylated proline derivatives can significantly impact therapeutic outcomes in infectious diseases .

Enzymatic Interactions

Research indicates that D-amino acids like D-Proline and its derivatives can influence various enzymatic pathways. For instance, studies have shown that D-Proline can serve as both a carbon and nitrogen source for certain bacteria, suggesting potential applications in metabolic engineering . Additionally, the unique cyclic structure of proline derivatives facilitates specific enzymatic interactions that are crucial for metabolic processes .

Propiedades

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357529 | |

| Record name | 1-methyl-D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-62-9 | |

| Record name | 1-methyl-D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.